Boc-D-Asn-OH

Catalog No.
S670705
CAS No.
75647-01-7
M.F
C9H16N2O5
M. Wt
232.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Asn-OH

CAS Number

75647-01-7

Product Name

Boc-D-Asn-OH

IUPAC Name

(2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

Molecular Formula

C9H16N2O5

Molecular Weight

232.23 g/mol

InChI

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14)/t5-/m1/s1

InChI Key

FYYSQDHBALBGHX-RXMQYKEDSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O

Synonyms

Boc-D-asparagine;Boc-D-Asn-OH;75647-01-7;Boc-L-Asn-OH;Nalpha-(tert-Butoxycarbonyl)-D-asparagine;Nalpha-Boc-D-asparagine;SBB067209;N-alpha-t-BOC-D-ASPARAGINE;PubChem14931;BOC-D-ASN;N-|A-Boc-D-asparagine;AC1Q1MTI;n-alpha-boc-d-asparagine;N-BOC-D-ASPARAGINE;AC1LV0Y2;N2-BOC-D-ASPARAGINE;N-A-BOC-D-ASPARAGINE;(2S)-2-[(tert-butoxy)carbonylamino]-3-carbamoylpropanoicacid;15064_ALDRICH;SCHEMBL1486143;BOC-D-ASN-OHMONOHYDRATE;CHEMBL1222169;15064_FLUKA;CTK2H9604;MolPort-001-793-763

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)N)C(=O)O

Peptide Synthesis

Boc-D-asparagine finds extensive use in peptide synthesis, a fundamental technique for creating small chains of amino acids, often referred to as peptides. Its significance lies in its protected amino group, indicated by the "Boc" prefix. This protection ensures the selective attachment of Boc-D-asparagine to a specific position in the peptide chain, preventing unwanted reactions with other functional groups. This controlled approach allows researchers to construct peptides with precise sequences, crucial for studying protein structure, function, and interactions with other molecules.

Protein Engineering

Boc-D-asparagine plays a vital role in protein engineering, a field focused on modifying the structure and function of proteins. By incorporating Boc-D-asparagine (often the D-enantiomer) into existing protein structures, researchers can introduce specific changes and analyze their effects on protein properties. This approach enables the development of novel proteins with desired functionalities, such as enhanced stability, altered binding affinities, or improved enzymatic activity.

Drug Discovery

The applications of Boc-D-asparagine extend to the realm of drug discovery. Researchers utilize it to create peptide-based drugs, which can target specific molecules or processes within cells. By incorporating Boc-D-asparagine into the design of these drugs, researchers can improve their stability, specificity, and overall efficacy. Additionally, Boc-D-asparagine can be employed in the synthesis of peptidomimetics, which mimic the structure and function of natural peptides but exhibit improved drug-like properties.

Boc-D-Asparagine-OH is a derivative of the amino acid asparagine, specifically the D-enantiomer. It features a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which is commonly used in peptide synthesis to prevent unwanted reactions. The compound has the molecular formula C9H16N2O5C_{9}H_{16}N_{2}O_{5} and a molecular weight of 232.23 g/mol. The Boc group is unreactive to most bases and nucleophiles, making it suitable for various synthetic applications. It can be removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid in methanol .

Boc-D-Asparagine-OH participates in several key reactions during peptide synthesis:

  • Coupling Reactions: The Boc protecting group allows for the selective activation of the carboxylic acid group, facilitating coupling with other amino acids through amide bond formation.
  • Deprotection: The Boc group can be removed using strong acids, allowing for the exposure of the amino group for further reactions.
  • Side Chain Modifications: The compound can undergo modifications at its side chain, which can be beneficial for synthesizing more complex peptides .

Synthesis of Boc-D-Asparagine-OH typically involves several steps:

  • Protection of Asparagine: The amino group of asparagine is protected using the Boc group.
  • Purification: The product is purified through crystallization or chromatography to ensure high purity.
  • Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound .

Boc-D-Asparagine-OH is primarily utilized in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins.
  • Research: Used in studies related to protein structure and function, as well as enzyme activity.
  • Pharmaceutical Development: Potential applications in drug design due to its role in modifying peptide sequences .

Interaction studies involving Boc-D-Asparagine-OH focus on its behavior in peptide synthesis and its interactions with various reagents during coupling processes. Research indicates that the presence of the Boc protecting group minimizes side reactions that could lead to undesired byproducts during peptide assembly .

Boc-D-Asparagine-OH shares similarities with other amino acid derivatives, particularly those containing protecting groups. Here are some comparable compounds:

Compound NameCAS NumberUnique Features
Boc-L-Asparagine-OH75647-01-7L-enantiomer, commonly used in peptide synthesis
Boc-D-Serine-OH75647-02-8Contains serine; used similarly in peptide synthesis
Boc-L-Glutamine-OH75647-03-9L-enantiomer; important for protein synthesis
Fmoc-D-Asparagine-OH7536-55-2Uses Fmoc protecting group; different deprotection conditions
Boc-D-Alanine-OH75647-04-0Simpler structure; widely used in peptide synthesis

Boc-D-Asparagine-OH stands out due to its specific stereochemistry (D-enantiomer) and its unique side chain modifications that enhance solubility and reactivity during synthesis processes .

XLogP3

-0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

232.10592162 g/mol

Monoisotopic Mass

232.10592162 g/mol

Heavy Atom Count

16

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7536-55-2

Wikipedia

Boc-D-Asparagine

Dates

Modify: 2023-08-15

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